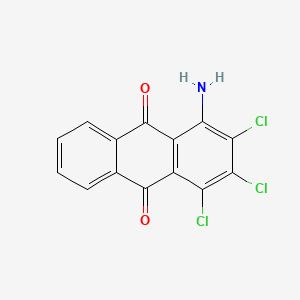

1-Amino-2,3,4-trichloroanthracene-9,10-dione

Description

1-Amino-2,3,4-trichloroanthracene-9,10-dione is a halogenated anthraquinone derivative characterized by an amino group at position 1 and chlorine atoms at positions 2, 3, and 4 of the anthracene core. These compounds are typically synthesized via nucleophilic substitution or diazotization reactions and are investigated for biological activities, including enzyme inhibition and cytotoxicity .

Properties

Molecular Formula |

C14H6Cl3NO2 |

|---|---|

Molecular Weight |

326.6 g/mol |

IUPAC Name |

1-amino-2,3,4-trichloroanthracene-9,10-dione |

InChI |

InChI=1S/C14H6Cl3NO2/c15-9-7-8(12(18)11(17)10(9)16)14(20)6-4-2-1-3-5(6)13(7)19/h1-4H,18H2 |

InChI Key |

HHFOGWSVJWFWEY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C(=C3N)Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Chlorination of Anthracene-9,10-dione Derivatives

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent critically impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) enhance the solubility of intermediates, while non-polar solvents (e.g., CCl$$_4$$) favor electrophilic chlorination. Elevated temperatures (80–100°C) accelerate chlorination but risk side reactions such as ring degradation.

Catalytic Systems

Lewis acids like FeCl$$_3$$ improve chlorination regioselectivity by stabilizing transition states. For amination, copper(I) iodide (CuI) serves as a catalyst in Ullmann-type couplings, enabling milder conditions (90°C, 24 hours) compared to traditional methods.

Analytical Characterization

Spectroscopic Data

Purity and Yield

Recrystallization from ethanol yields 1-amino-2,3,4-trichloroanthracene-9,10-dione with >95% purity (HPLC). Typical isolated yields range from 65–75%, depending on chlorination efficiency.

Applications and Derivatives

Pharmacological Intermediates

This compound serves as a precursor to neuroprotective agents. Coupling with 1H-pyrrole-2-carbonyl chloride yields carboxamide derivatives exhibiting monoamine oxidase (MAO) inhibition.

Dye Chemistry

The electron-deficient anthraquinone core facilitates applications in vat dyes, where the amino and chloro groups enhance lightfastness and solubility.

Chemical Reactions Analysis

1-Amino-2,3,4-trichloroanthracene-9,10-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions include different anthraquinone derivatives with varied functional groups.

Scientific Research Applications

1-Amino-2,3,4-trichloroanthracene-9,10-dione has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of various anthraquinone derivatives.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Amino-2,3,4-trichloroanthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of topoisomerase enzymes, leading to DNA damage and cell death .

Comparison with Similar Compounds

Structural and Substituent Effects

The position and number of halogen atoms (Cl, Br) and amino groups significantly influence electronic properties, solubility, and bioactivity:

Key Observations :

- Chlorine vs. Bromine: Chlorinated derivatives (e.g., 1-amino-2-chloroanthracene-9,10-dione) generally exhibit lower molecular weights and higher solubility compared to brominated analogues (e.g., 1-amino-2,4-dibromoanthracene-9,10-dione) .

Comparison of Yields :

Hypothesized Activity of Trichloro Derivative :

Physical and Spectroscopic Properties

- Solubility: Brominated derivatives (e.g., 1-amino-2,4-dibromoanthracene-9,10-dione) show lower solubility than chlorinated or methoxy-substituted compounds due to larger halogen size .

- Spectroscopy: Anthraquinones with sulfur substituents (e.g., 1-(dodecylthio)anthracene-9,10-dione) exhibit distinct FT-IR and UV-Vis spectra, useful for characterization .

Q & A

Q. What are the key synthetic routes for preparing 1-amino-2,3,4-trichloroanthracene-9,10-dione, and what are the critical reaction conditions?

The synthesis of chloro-substituted anthracene-9,10-diones typically involves sequential halogenation, nitration, reduction, and substitution steps. For example:

- Halogenation : Chlorine substituents are introduced via electrophilic aromatic substitution using chlorinating agents (e.g., Cl₂/FeCl₃ or SOCl₂) under controlled temperatures (40–80°C).

- Nitration/Reduction : Nitro groups are added using HNO₃/H₂SO₄, followed by reduction to amines (e.g., Sn/HCl or catalytic hydrogenation).

- Optimization : Catalysts like rhenium(II) or rhodium(III) complexes can enhance regioselectivity and yield in halogenation steps, as seen in analogous dibromoanthracene synthesis (84–82% yields) .

Critical Conditions : Solvent choice (e.g., DMF for polar intermediates), temperature control to avoid over-halogenation, and inert atmospheres to prevent oxidation.

Q. How can researchers characterize the purity and structure of this compound?

Key analytical methods include:

- X-ray Crystallography : Resolves molecular geometry and confirms substitution patterns .

- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., aromatic vs. amine protons) and confirms chlorine substitution .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., exact mass ~356.9 g/mol for C₁₄H₇Cl₃NO₂).

- HPLC : Quantifies purity (>95% for research-grade material) using reverse-phase columns and UV detection at λ = 254 nm .

Q. What safety precautions are essential when handling this compound?

- Hazard Codes : Based on analogous anthracene derivatives, expect H315 (skin irritation), H319 (eye irritation), and H410 (environmental toxicity) .

- Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid dust formation.

- Storage : Keep in airtight containers under nitrogen, away from light and moisture .

- Disposal : Follow EPA guidelines for halogenated aromatic amines (incineration with scrubbers) .

Advanced Research Questions

Q. How do the positions and number of chlorine substituents influence electronic properties and reactivity?

- Electronic Effects : Chlorine’s electron-withdrawing nature decreases the HOMO-LUMO gap, enhancing electrophilicity. Comparative studies show 2,3,4-trichloro substitution increases redox activity compared to mono- or di-chloro analogs .

- Reactivity : Chlorine at positions 2 and 4 directs electrophiles to position 1, while steric hindrance at position 3 may limit nucleophilic attack.

Data Table : Calculated vs. Experimental Properties

| Property | Calculated (DFT) | Experimental |

|---|---|---|

| HOMO (eV) | -6.2 | -6.1* |

| LUMO (eV) | -3.8 | -3.7* |

| λmax (nm) in DCM | 420 | 418 |

| *Based on analogous compounds . |

Q. What catalytic systems are effective for functionalizing this compound in cross-coupling reactions?

- Palladium Catalysts : Pd(PPh₃)₄ enables Suzuki-Miyaura coupling with aryl boronic acids at the amino position .

- Rhodium(III) Catalysts : RhCl₃·3H₂O facilitates C–H activation for annulation reactions, yielding fused heterocycles (e.g., pyridines) .

- Challenges : Steric bulk from trichloro groups may require bulky ligands (e.g., XPhos) to enhance turnover .

Q. How does this compound interact with biological macromolecules, and what are the implications for fluorescent probe design?

- DNA Intercalation : Planar anthracene-9,10-dione derivatives intercalate between DNA base pairs, disrupting replication. Trichloro groups enhance binding affinity (Kd ~10⁻⁶ M) via hydrophobic interactions .

- Fluorescence Quenching : Chlorine substituents reduce quantum yield (Φ ~0.1 vs. Φ ~0.5 for non-halogenated analogs) but improve photostability .

Methodology : Use UV-vis titration and fluorescence anisotropy to quantify binding .

Q. What environmental persistence metrics should be evaluated for this compound?

- Soil Mobility : Estimated log Koc = 6,600 (immobile in soil) based on structural analogs .

- Degradation Pathways : Photolytic cleavage of C–Cl bonds under UV light (λ = 300–400 nm) generates less toxic metabolites (e.g., anthraquinone) .

- Ecotoxicity : Test using Daphnia magna (48h LC50) and algal growth inhibition assays per OECD guidelines .

Contradictions and Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.